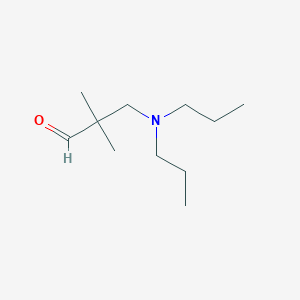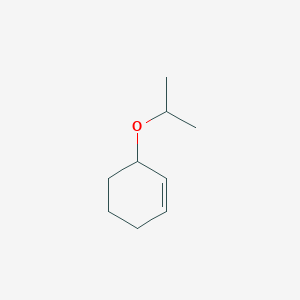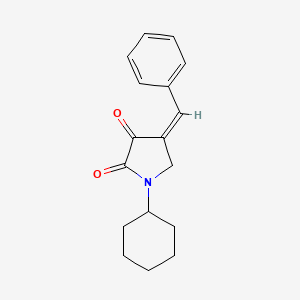
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is an organic compound characterized by a pyrrolidine ring substituted with a benzylidene group at the 4-position and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione typically involves the condensation of benzaldehyde with 1-cyclohexylpyrrolidine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: An isomer with a different configuration around the double bond.
4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione: Without the (4Z) configuration.
Uniqueness
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione is unique due to its specific (4Z) configuration, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
4805-31-6 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-1-cyclohexylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C17H19NO2/c19-16-14(11-13-7-3-1-4-8-13)12-18(17(16)20)15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10,12H2/b14-11- |
Clé InChI |
BMVPXJGIEHAUIF-KAMYIIQDSA-N |
SMILES isomérique |
C1CCC(CC1)N2C/C(=C/C3=CC=CC=C3)/C(=O)C2=O |
SMILES canonique |
C1CCC(CC1)N2CC(=CC3=CC=CC=C3)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

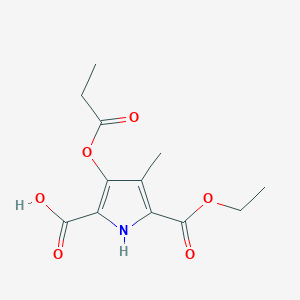
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

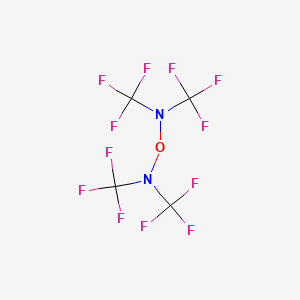
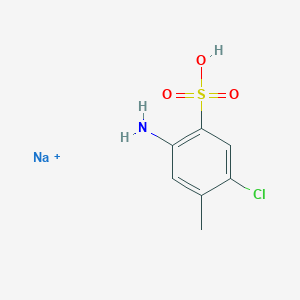
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)



